5-((3-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
CAS No.: 898361-23-4
Cat. No.: VC4210918
Molecular Formula: C17H19ClN4OS
Molecular Weight: 362.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898361-23-4 |
|---|---|
| Molecular Formula | C17H19ClN4OS |
| Molecular Weight | 362.88 |
| IUPAC Name | 5-[(3-chlorophenyl)-pyrrolidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
| Standard InChI | InChI=1S/C17H19ClN4OS/c1-2-13-19-17-22(20-13)16(23)15(24-17)14(21-8-3-4-9-21)11-6-5-7-12(18)10-11/h5-7,10,14,23H,2-4,8-9H2,1H3 |
| Standard InChI Key | XVXQGMHOLVDBRN-UHFFFAOYSA-N |
| SMILES | CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCCC4)O |
Introduction
Molecular Formula and Weight
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Molecular Formula: C15H17ClN4OS
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Molecular Weight: 334.84 g/mol
IUPAC Name
The IUPAC name of the compound is 5-((3-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b] triazol-6-ol.
Structural Representation
The structure integrates several functional groups:
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A thiazole ring
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A triazole moiety
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A chlorophenyl group
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A pyrrolidine ring
This unique combination suggests a diverse range of chemical reactivity and potential biological interactions.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
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Formation of Thiazole and Triazole Rings: The initial step usually includes the cyclization of appropriate precursors under acidic or basic conditions.
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Substitution Reactions: The introduction of the chlorophenyl and pyrrolidinyl groups can be achieved through nucleophilic substitution reactions.
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Final Functionalization: The hydroxyl group at position 6 of the triazole ring can be introduced via hydrolysis or reduction processes.
Reaction Conditions
Common reaction conditions include:
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Solvents: Dimethyl sulfoxide (DMSO), ethanol
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Catalysts: Acid catalysts for cyclization steps
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Temperature: Reactions are often conducted at elevated temperatures to facilitate cyclization.
Anticancer Potential
Studies have suggested that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
Mechanism of Action
The proposed mechanism includes:
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Interaction with specific enzymes or receptors in target cells.
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Formation of reactive intermediates that can disrupt cellular processes.
Experimental Studies
Recent experimental studies have shown promising results in vitro, demonstrating the compound's effectiveness against specific cancer cell lines and bacterial pathogens.
| Study | Target | Result |
|---|---|---|
| Study 1 | Bacterial Strains | Significant inhibition observed |
| Study 2 | Cancer Cell Lines | Induced apoptosis in >70% of tested cells |
Computational Studies
Molecular docking studies have been conducted to predict binding affinities and interactions with biological targets, supporting the experimental findings regarding its potential as a therapeutic agent.
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